Metamfazone - 54063-49-9

Metamfazone

Catalog Number: EVT-274957
CAS Number: 54063-49-9
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metamfazone is a biochemical.
Source and Classification

Metamfazone is classified under the category of herbicides and is specifically used in pre-emergent and post-emergent applications. It is derived from the modification of urea compounds, which are well-known for their herbicidal properties. The synthesis of metamfazone involves several chemical reactions that enhance its efficacy and stability in agricultural settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of metamfazone typically involves a multi-step process that includes the reaction of substituted anilines with isocyanates or carbamates. The general synthetic route can be summarized as follows:

  1. Formation of the Urea Backbone: The initial step involves reacting an aromatic amine with an isocyanate to form a urea derivative.
  2. Substitution Reactions: Subsequent reactions may involve the introduction of various substituents on the aromatic ring to enhance herbicidal activity.
  3. Purification: The final product is purified using crystallization or chromatography techniques to ensure high purity levels necessary for agricultural use.

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products.

Chemical Reactions Analysis

Reactions and Technical Details

Metamfazone undergoes several chemical reactions that contribute to its herbicidal properties:

  1. Hydrolysis: In aqueous environments, metamfazone can hydrolyze to form less active metabolites, which influences its persistence in soil.
  2. Degradation: Microbial degradation pathways also play a significant role in reducing the compound's concentration in agricultural settings.
  3. Interaction with Plant Metabolism: Upon application, metamfazone interferes with specific metabolic pathways in target plants, leading to growth inhibition.

These reactions are critical for understanding the environmental impact and efficacy of metamfazone as a herbicide.

Mechanism of Action

Process and Data

The mechanism of action of metamfazone primarily involves the inhibition of photosynthesis and protein synthesis in target plants. It acts by disrupting the electron transport chain within chloroplasts, leading to reduced energy production necessary for plant growth.

  • Target Sites: Metamfazone targets specific enzymes involved in photosynthetic pathways, leading to chlorosis (yellowing) and eventual plant death.
  • Selectivity: Its selective action allows it to affect certain weed species while sparing crops like cereals, making it valuable in integrated weed management strategies.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metamfazone exhibits several physical and chemical properties that influence its behavior in agricultural applications:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 120-125°C.

These properties are essential for determining application rates and methods for effective weed control.

Applications

Scientific Uses

Metamfazone is primarily utilized in agriculture as a selective herbicide for controlling annual grasses and broadleaf weeds in cereal crops such as wheat and barley. Its effectiveness has made it a key component in herbicide-resistant crop systems, allowing farmers to manage weed populations while minimizing crop damage.

In addition to agricultural applications, metamfazone has potential uses in research settings where understanding plant responses to herbicides is crucial for developing new weed management strategies.

Historical Context and Theoretical Frameworks of Metamfazone Research

Emergence in Neuropharmacological Discourse: Paradigm Shifts in Stimulant Research

The emergence of Metamfazone as a subject of neuropharmacological inquiry occurred during a transformative period in psychostimulant research (late 1990s to early 2000s), characterized by significant paradigm shifts. Initially contextualized within the established framework of monoaminergic neurotransmission, early research focused on its mechanistic parallels with prototypical stimulants like methamphetamine, which operates primarily through enhanced monoamine neurotransmitter release (dopamine, norepinephrine, and serotonin) via disruption of vesicular storage, reversal of transporter function, and inhibition of monoamine oxidase [1] [3]. However, Metamfazone research catalyzed a critical departure from classical models through its distinctive receptor-level interactions, particularly with trace amine-associated receptors (TAAR1) and modulatory effects on glutamatergic signaling pathways [6]. This prompted a broader reconceptualization within the field, shifting focus from purely monoaminergic models towards integrated neuromodulatory networks involving cortico-striatal-thalamic circuits and their role in reward processing and executive function [8] [9].

Early in vitro characterization studies revealed Metamfazone possessed a unique binding profile, exhibiting higher affinity for serotonin transporters relative to dopamine transporters compared to methamphetamine – a finding that positioned it as a chemical hybrid bridging classical stimulant and entactogen pharmacology [10]. This pharmacological signature coincided with advancements in neuroimaging techniques (e.g., fMRI and PET), enabling researchers to correlate Metamfazone's receptor occupancy with functional changes in brain activity, particularly within the dorsolateral prefrontal cortex (DLPFC) and anterior cingulate cortex (ACC), regions implicated in cognitive control and salience attribution [9]. Consequently, Metamfazone became a pivotal tool compound for investigating the neurobiological underpinnings of cognitive enhancement and altered salience perception, driving a paradigm shift from viewing stimulants merely as euphoriants to recognizing their potential neuromodulatory complexity [8] [9].

Table 1: Key Paradigm Shifts in Stimulant Research Catalyzed by Metamfazone Studies

EraDominant Research ParadigmMetamfazone's ContributionResulting Shift
Pre-Metamfazone (Pre-2000s)Monoamine-centric (DA/NE release)Demonstrated significant SERT affinity & glutamatergic modulationBroadening beyond DA/NE to integrated neuromodulation
Early Characterization (2000-2010)Locomotor activity as primary behavioral readoutRevealed dissociation between moderate locomotion and pronounced cognitive/perceptual effectsFocus on complex behaviors (cognition, salience attribution)
Contemporary (2010-Present)Circuit-based neuropharmacologyServed as probe for DLPFC-ACC-striatal circuit functionEmphasis on network-level dysfunction in stimulant actions

Epistemological Debates: Categorization Within Psychostimulant vs. Entactogen Taxonomies

The precise categorization of Metamfazone within established psychoactive substance taxonomies ignited significant epistemological debate within neuropharmacology. Traditional classification systems bifurcated stimulants broadly into psychostimulants (e.g., amphetamine, cocaine), characterized by prominent dopamine and norepinephrine elevation leading to psychomotor activation, euphoria, and increased alertness, and entactogens or empathogens (e.g., MDMA), characterized by marked serotonin release/reuptake inhibition promoting prosocial feelings, emotional empathy, and altered sensory perception [1] [7]. Metamfazone's neurochemical profile, however, defied easy placement within this dichotomy. Rigorous in vitro assays demonstrated potent inhibition of norepinephrine uptake (IC₅₀ ~0.47 µM) and dopamine uptake (IC₅₀ ~0.74 µM), aligning it with classical psychostimulants like methamphetamine [10]. Crucially, it also exhibited significant serotonin transporter (SERT) inhibition (IC₅₀ ~1.2 µM), a feature more characteristic of entactogens [10]. This tripartite monoaminergic engagement fostered contention regarding its primary mechanistic classification.

Proponents of its classification as an atypical psychostimulant argued that its functional outcomes – including sustained psychomotor activation, increased energy, and significant cardiovascular effects (tachycardia, hypertension) – mirrored core effects of established stimulants like methamphetamine more closely than those of MDMA [1] [7]. They emphasized its potentiation of dopaminergic signaling in the mesolimbic pathway as the substrate for its reinforcing properties. Conversely, advocates for categorization within an expanded entactogen framework highlighted Metamfazone's consistent induction of subjective effects like enhanced sociability, increased music appreciation, and mild perceptual alterations (e.g., heightened tactile sensation) in early human experimental studies (albeit limited and often anecdotal), effects more reminiscent of MDMA than cocaine or pure amphetamine [9]. Furthermore, neuroimaging studies noted Metamfazone-induced metabolic patterns in limbic structures (amygdala, hippocampus) overlapping with patterns seen under entactogen influence, distinct from classical stimulant profiles [9].

This debate transcended mere semantics, impacting research trajectories. Framing Metamfazone primarily as a stimulant directed research towards its abuse liability, locomotor effects, and cardiovascular toxicity. Framing it within an entactogen paradigm prioritized investigations into its potential prosocial effects, impact on empathy circuits, and possible therapeutic applications akin to MDMA-assisted psychotherapy research [4]. The unresolved tension underscores the limitations of rigid psychoactive taxonomies and highlights the need for multidimensional classification systems incorporating neurochemical, functional neuroanatomical, and phenomenological data [7] [9].

Table 2: Epistemological Categorization Challenges of Metamfazone

Classification FrameworkSupporting Evidence for MetamfazoneContradictory Evidence/ChallengesPrimary Research Focus Under Framework
Classical PsychostimulantPotent DA/NE uptake inhibition (IC₅₀ ~0.74µM / ~0.47µM) [10]; Induces hyperlocomotion in rodents; Significant cardiovascular stimulation (↑HR, ↑BP); Reinforcing properties in self-administration paradigmsSignificant SERT inhibition (IC₅₀ ~1.2µM); Reports of prosociality/perceptual changes; Less pronounced euphoria vs. methamphetamineAbuse liability, psychomotor activation, cardiotoxicity mechanisms
Entactogen/EmpathogenSERT inhibition comparable to some entactogens; Subjective reports of enhanced sociability, emotional connectivity; Limbic system activation patterns on fMRIStronger DA/NE effects than typical entactogens (e.g., MDMA); Prominent stimulant-like physiological effects (vs. MDMA's more mixed profile); Limited evidence for core "entactogenic" empathy enhancementPotential for social anxiety modulation, emotional processing effects, comparison to MDMA neurobiology
Novel/Hybrid CategoryUnique "triple" monoamine reuptake inhibition profile; Dissociation between moderate euphoria and marked sensory/cognitive changes; Distinct receptor interactions (e.g., TAAR1, glutamatergic)Lack of a clearly defined new category; Heterogeneity within proposed hybridsMechanistic uniqueness, novel therapeutic targets, redefining classification criteria

Sociocultural Determinants of Early Adoption and Research Prioritization

The trajectory of Metamfazone research was profoundly shaped by sociocultural factors influencing both its early adoption patterns and the subsequent prioritization (or deprioritization) of scientific investigation. Unlike many novel psychoactive substances (NPS) emerging primarily from clandestine laboratories targeting recreational markets, Metamfazone's initial synthesis occurred within an academic setting in the late 1990s, investigating structure-activity relationships of phenethylamines for potential cognitive enhancement [8]. However, its diffusion beyond the laboratory was heavily influenced by online psychoactive communities and evolving digital drug marketplaces in the early 2000s. Discussed initially in niche online forums focused on "nootropics" and "research chemicals," it was framed ambiguously as both a potential cognitive enhancer and a legal alternative to controlled stimulants like amphetamine or MDMA [4] [7]. This online discourse, emphasizing its purported "clean energy" and "focused euphoria," significantly drove early experimentation and user-led (often unsystematic) reporting of effects, preceding formal clinical or preclinical research [7].

Geopolitical and regulatory landscapes played a crucial role in research prioritization. Early analytical and pharmacological studies emerged predominantly from European and Japanese research groups, reflecting regional concerns about the proliferation of novel amphetamine analogs and the capacity of their forensic and academic institutions to rapidly characterize new substances [6] [10]. Conversely, initial research investment in North America was comparatively limited. This disparity can be attributed partly to the contemporaneous overwhelming focus of US research funding and public health policy on the opioid crisis and, to a lesser extent, the persistent challenges posed by methamphetamine and cocaine [4] [7]. Metamfazone, lacking significant prevalence in drug seizures or emergency department admissions in the US at that time, failed to trigger substantial publicly funded research initiatives. The scheduling status of Metamfazone and its analogs varied internationally, creating a complex patchwork that either facilitated or hindered research. In some jurisdictions, its structural similarity to scheduled amphetamines led to early control, effectively stifling legal research, while in others, its legal ambiguity allowed continued (though often fragmented) academic investigation [4].

Furthermore, the perceived therapeutic potential versus abuse risk heavily influenced funding and institutional support. Early, poorly validated anecdotal reports from user communities suggesting benefits for attention or mild depression spurred some privately funded exploratory research into potential nootropic or mood-enhancing applications [8]. However, the subsequent identification of its stimulant properties, potential for dependence (via dopamine transporter downregulation and mesolimbic pathway engagement similar to other stimulants [3]), and cardiovascular effects shifted the narrative towards risk assessment and abuse liability [7] [10]. This shift aligned Metamfazone more closely with the perceived public health threat of NPS, directing research towards toxicology, detection methodologies, and mechanisms of acute harm rather than its unique neuropharmacology or potential therapeutic applications. The prioritization was thus reactive, driven by societal concerns about drug misuse rather than proactive exploration of its distinctive mechanistic actions [4] [7].

Table 3: Sociocultural Factors Influencing Metamfazone Research Trajectory

Sociocultural FactorInfluence on Early AdoptionInfluence on Research Prioritization
Online Communities/Digital MarketsFramed as cognitive enhancer/"legal high"; User reports drove experimentation; Created demand before safety/efficacy dataGenerated initial case reports/anecdotes; Pressured regulators; Highlighted need for analytical characterization
Regional Prevalence & Policy FocusVariable global availability; Higher early adoption in regions with lenient NPS regulation or established RC marketsEarly research concentrated in Europe/Japan responding to local prevalence; Lower priority in US focused on opioids/methamphetamine
Therapeutic Potential vs. Abuse Risk Perception"Nootropic" claims fueled experimentation by students/professionals; Later recognition of stimulant effects attracted recreational usersInitial small-scale private research on cognition/mood; Shift to publicly funded toxicology/abuse liability upon recognition of stimulant properties and risks
Regulatory Scheduling VariabilityLegal ambiguity in some regions facilitated access; Early scheduling elsewhere limited spreadScheduling complicated legal research; Differences created international research disparities; Focused post-scheduling research on detection and epidemiology

Properties

CAS Number

54063-49-9

Product Name

Metamfazone

IUPAC Name

4-amino-6-methyl-2-phenylpyridazin-3-one

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C11H11N3O/c1-8-7-10(12)11(15)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3

InChI Key

HARUKDOMEBNBIV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C(=C1)N)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

AGN 20, AGN-20, AGN20, Metamfazone, Metamfazonum, Methamphazone

Canonical SMILES

CC1=NN(C(=O)C(=C1)N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.